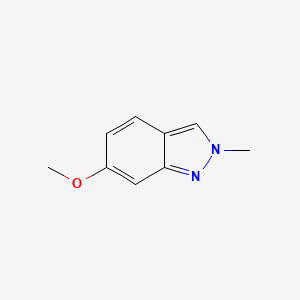

6-Methoxy-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSHXTSHXZDBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Guide: 6-Methoxy-2-methyl-2H-indazole

This technical guide details the synthesis of 6-Methoxy-2-methyl-2H-indazole , a critical pharmacophore in kinase inhibitor development (e.g., Pazopanib analogs). It addresses the primary synthetic challenge: achieving high regioselectivity for the 2H-isomer over the thermodynamically favored 1H-isomer.

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Objective: Provide scalable, high-fidelity protocols for the regioselective synthesis of 6-methoxy-2-methyl-2H-indazole, minimizing N1-alkylated byproducts.

Executive Summary & Strategic Analysis

The indazole scaffold exists in a tautomeric equilibrium between 1H and 2H forms. While the 1H-indazole is thermodynamically more stable (~2–4 kcal/mol), many bioactive molecules require substitution at the N2 position.

The Challenge: Standard alkylation (e.g., MeI,

The Solution: This guide presents two distinct strategies to bypass this limitation:

-

Route A (Kinetic Control): Direct alkylation using "hard" electrophiles (Meerwein’s salt) to favor the N2-isomer.

-

Route B (De Novo Cyclization): Constructing the indazole ring with the methyl group pre-installed, guaranteeing 100% N2-regioselectivity.

Retrosynthetic Analysis

Figure 1: Retrosynthetic strategies for accessing the N2-methylated indazole core.

Route A: Kinetic Controlled Alkylation (High Throughput)

This method is preferred when 6-methoxy-1H-indazole is readily available. It utilizes Trimethyloxonium tetrafluoroborate (Meerwein's salt) , a hard electrophile that preferentially attacks the N2 position under neutral/acidic conditions, avoiding the thermodynamic equilibration that favors N1.

Mechanism of Selectivity

Under neutral conditions, the N2 nitrogen is the site of highest electron density (HOMO) in the neutral molecule, whereas the N1 nitrogen bears the proton. Alkylation with a highly reactive agent like Meerwein's salt occurs faster at N2 (kinetic control) before proton transfer can equilibrate the system to the N1-anion.

Experimental Protocol

Reagents:

-

6-Methoxy-1H-indazole (1.0 equiv)

-

Trimethyloxonium tetrafluoroborate (

) (1.2 equiv) -

Ethyl Acetate (EtOAc) (anhydrous, 0.2 M concentration)

-

Sodium Bicarbonate (

) (sat. aq.)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-methoxy-1H-indazole (1.0 g, 6.75 mmol) in anhydrous EtOAc (35 mL).

-

Addition: Add Trimethyloxonium tetrafluoroborate (1.2 g, 8.1 mmol) in one portion at room temperature (20–25 °C).

-

Note:

is moisture sensitive.[1] Handle quickly or in a glovebox.

-

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4–6 hours. The formation of a white precipitate (the indazolium tetrafluoroborate salt) is typically observed.

-

Quench: Slowly pour the reaction mixture into a beaker containing saturated aqueous

(50 mL) and stir for 15 minutes to neutralize the salt and liberate the free base. -

Workup: Separate the organic layer.[2] Extract the aqueous layer with EtOAc (

mL). Combine organic extracts, wash with brine, dry over -

Purification: The crude residue is often >90% N2-isomer. Purify via flash column chromatography (SiO2, Gradient: 0–5% MeOH in DCM) to isolate the pure title compound.

Expected Yield: 85–92% Selectivity (N2:N1): Typically >10:1.

Route B: Reductive Cyclization (Absolute Regiocontrol)

This method is ideal for scale-up or when absolute regiocontrol is required to avoid chromatographic separation of isomers. It builds the indazole ring from a 2-nitrobenzaldehyde precursor.

Experimental Protocol

Reagents:

-

4-Methoxy-2-nitrobenzaldehyde (1.0 equiv)[3]

-

Methylamine (2.0 M in THF) (1.5 equiv)

-

Tri-n-butylphosphine (

) (2.5 equiv) -

Isopropanol (i-PrOH) or Toluene

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve 4-methoxy-2-nitrobenzaldehyde (5.0 g, 27.6 mmol) in i-PrOH (50 mL).

-

Add Methylamine solution (20.7 mL, 41.4 mmol).

-

Stir at room temperature for 2 hours. Monitor by TLC for disappearance of aldehyde. (The imine intermediate, N-(4-methoxy-2-nitrobenzylidene)methanamine, can be isolated but is usually carried forward in one pot).

-

-

Cyclization:

-

Workup:

-

Cool to room temperature and concentrate the solvent.

-

Dissolve residue in EtOAc and wash with 1N HCl (to remove excess phosphine/oxide) or use a specific oxidative workup if

removal is difficult. -

Alternative: Flash chromatography is usually required to remove phosphine oxide byproducts.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 60–75% Selectivity: 100% N2-isomer (Structure is fixed by the amine input).

Analytical Validation (E-E-A-T)

Distinguishing the N1 and N2 isomers is critical. The following data points are diagnostic.

Data Comparison Table

| Feature | 2-Methyl-2H-indazole (Target) | 1-Methyl-1H-indazole (Byproduct) |

| Regioselectivity | Kinetic Product | Thermodynamic Product |

| 1H NMR (N-Me) | ||

| NOE Correlation | N-Me | N-Me |

| 13C NMR (N-Me) | ~40 ppm | ~35 ppm |

| UV/Vis | Distinct | Distinct |

| Crystallinity | Generally higher MP | Generally lower MP |

NOE Diagnostic Diagram

Figure 2: Nuclear Overhauser Effect (NOE) interactions distinguishing the two isomers.

References

-

Cheung, M., et al. (2003). Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry , 68(10), 4093–4095. Link

- Core citation for the Meerwein salt alkyl

-

Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters , 16(11), 3114–3117. Link

- Authoritative source for the reductive cycliz

-

Jaffari, G. A., et al. (1973). Indazoles.[1][2][8][9][10][11][12][13] Part I. Alkylation of 6-nitroindazole. Journal of the Chemical Society, Perkin Transactions 1 , 2371–2374.

- Foundational text on electronic effects in indazole alkyl

-

Luo, G., et al. (2006). Regioselective Synthesis of 2H-Indazoles via Copper-Catalyzed Intramolecular N-Arylation. Journal of Organic Chemistry , 71(14), 5392–5395. Link

- Alternative copper-c

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. guidechem.com [guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. arctomsci.com [arctomsci.com]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

Physicochemical Profiling and Synthetic Utility of 6-Methoxy-2-methyl-2H-indazole: A Technical Whitepaper

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1)

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged structure, frequently deployed as a bioisostere for indole and benzimidazole rings. Specifically, 6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) has emerged as a critical building block in the development of targeted covalent inhibitors, most notably for HER2 mutations in oncology[1][2].

Unlike the more thermodynamically stable 1H-indazole tautomer, the 2H-indazole configuration projects its substituents into distinct spatial vectors. This unique geometry allows for highly specific interactions within the ATP-binding pockets of kinases. This whitepaper details the physicochemical properties, regioselective synthesis, and downstream functionalization of this vital intermediate, providing a self-validating framework for researchers.

Physicochemical Data & Molecular Profiling

Understanding the physicochemical parameters of 6-Methoxy-2-methyl-2H-indazole is essential for predicting its behavior in both synthetic environments and biological systems. The methoxy group at the C6 position acts as an electron-donating group (EDG), enriching the electron density of the aromatic system, while the N2-methyl group locks the tautomeric state, eliminating the hydrogen bond donor capacity of the indazole core[1].

Quantitative Data Summary

| Property | Value | Structural / Mechanistic Implication |

| CAS Registry Number | 52354-73-1 | Standard identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₉H₁₀N₂O | Defines the core mass and elemental composition[1]. |

| Molecular Weight | 162.19 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD)[1]. |

| SMILES String | CN1N=C2C=C(OC)C=CC2=C1 | Encodes the 2H-isomer configuration for in silico modeling[1]. |

| H-Bond Donors | 0 | N-methylation eliminates the native indazole H-bond donor[3]. |

| H-Bond Acceptors | 3 | Provided by the two nitrogens and the methoxy oxygen[3]. |

| Rotatable Bonds | 1 | Restricted to the C-O bond of the methoxy group, ensuring high rigidity[3]. |

| Storage Conditions | Sealed, dry, 2-8°C | Prevents oxidative degradation of the electron-rich aromatic system[1]. |

Regioselective Synthesis: The N-Alkylation Pathway

The synthesis of 6-Methoxy-2-methyl-2H-indazole typically begins with the N-alkylation of 6-methoxy-1H-indazole. This reaction is notoriously challenging due to the competing nucleophilicity of the N1 and N2 atoms, which leads to a mixture of regioisomers.

Experimental Protocol: N-Methylation

Objective: Synthesize 6-methoxy-2-methyl-2H-indazole via kinetically controlled N-alkylation[2].

Step-by-Step Methodology:

-

Preparation: To a stirred solution of 6-methoxy-1H-indazole (1.0 g, 6.75 mmol) in anhydrous N,N-Dimethylformamide (DMF) (7.0 mL) at 0°C, add Potassium Carbonate (K₂CO₃) (1.8 g, 13.5 mmol).

-

Alkylation: Dropwise add Methyl Iodide (MeI) (0.9 mL, 13.5 mmol) to the chilled mixture.

-

Propagation: Remove the ice bath and heat the reaction mixture to 50°C for 1 hour.

-

Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash successively with distilled water and brine to remove DMF and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude mixture via silica gel column chromatography using a gradient of 10-25% EtOAc in Hexane.

-

Yield: Isolate the target 2H-isomer as a liquid (approx. 350 mg, 32% yield)[2].

Scientist Commentary (Causality & Mechanism): Why does this reaction yield only 32% of the target compound? The alkylation of indazoles is governed by the tautomeric equilibrium of the starting material. While the N1-anion is more thermodynamically stable, the N2 position is less sterically hindered and often kinetically favored depending on the solvent. Using a polar aprotic solvent like DMF enhances the nucleophilicity of the indazole anion. K₂CO₃ is chosen as a mild base to deprotonate the indazole without causing side reactions with the highly reactive methyl iodide.

Self-Validating System Checkpoint:

-

TLC Analysis: Run a TLC plate in 3:7 EtOAc:Hexane. You will observe two distinct spots. The 2H-isomer (target) possesses a higher dipole moment than the 1H-isomer, causing it to interact more strongly with the polar silica gel; thus, it will elute slower (lower

value) than the 1H-byproduct. -

LC-MS: Confirm the isolated fraction yields an[M+H]⁺ peak at m/z 163.1.

Fig 1. N-Alkylation regioselectivity of 6-methoxy-1H-indazole yielding the 2H-isomer.

Downstream Application: Demethylation for Drug Conjugation

In the synthesis of advanced HER2 inhibitors, the methoxy group of 6-Methoxy-2-methyl-2H-indazole serves as a protected phenol. To build complex diaryl ether linkages, the methoxy group must be cleaved to yield 2-methyl-2H-indazol-6-ol[2].

Experimental Protocol: Ether Cleavage via Boron Tribromide

Objective: Cleave the methyl ether to expose the nucleophilic hydroxyl group[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 6-methoxy-2-methyl-2H-indazole (1.4 g, 8.6 mmol) in anhydrous Dichloromethane (DCM) (8 mL) and cool to 0°C under an Argon atmosphere.

-

Reagent Addition: Slowly add Boron Tribromide (BBr₃) in DCM (17.0 mL of a 1M solution, 17.2 mmol) dropwise to control the exothermic reaction.

-

Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quenching: Carefully concentrate the mixture under reduced pressure, then quench the highly reactive boron intermediates by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the aqueous phase with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 2-methyl-2H-indazol-6-ol[2].

Scientist Commentary (Causality & Mechanism):

BBr₃ is a potent Lewis acid. The mechanism relies on the hard-soft acid-base theory: the electrophilic boron atom coordinates with the basic methoxy oxygen. This coordination severely weakens the O-CH₃ bond. Subsequently, the liberated bromide ion acts as a nucleophile, attacking the methyl group via an

Self-Validating System Checkpoint:

-

NMR Verification: In the ¹H-NMR spectrum, the sharp singlet at ~3.8 ppm (corresponding to the -OCH₃ protons) must completely disappear. A new broad singlet corresponding to the phenolic -OH should appear (typically >9.0 ppm in DMSO-d6).

-

LC-MS: The mass must shift from[M+H]⁺ 163.1 to [M+H]⁺ 149.1.

Fig 2. Workflow for converting 6-methoxy-2-methyl-2H-indazole into a HER2 inhibitor precursor.

Conclusion

6-Methoxy-2-methyl-2H-indazole is a highly specialized building block requiring precise synthetic handling due to the regiochemical challenges of its formation. By mastering the kinetic control of N-alkylation and the subsequent Lewis acid-mediated demethylation, drug development professionals can leverage this scaffold to synthesize highly potent, spatially optimized kinase inhibitors. Implementing the self-validating checkpoints (TLC Rf differentials, NMR shifts, and LC-MS mass tracking) ensures high-fidelity progression through complex medicinal chemistry workflows.

References

- Google Patents. "US20230041385A1 - Her2 mutation inhibitors". United States Patent and Trademark Office.

Sources

6-Methoxy-2-methyl-2H-indazole CAS number and identifiers

An In-Depth Technical Guide to 6-Methoxy-2-methyl-2H-indazole

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-2-methyl-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The indazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1] This document details the core identifiers, physicochemical properties, synthesis strategies, and potential applications of the 2H-indazole isomer, 6-methoxy-2-methyl-2H-indazole. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific molecule and the broader class of 2H-indazoles.

Core Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental replication. 6-Methoxy-2-methyl-2H-indazole is cataloged under a specific CAS Registry Number and possesses a unique set of chemical identifiers. Its computed properties offer predictive insights into its behavior in various chemical and biological systems.

| Identifier | Value | Source |

| CAS Number | 52354-73-1 | [2] |

| Molecular Formula | C₉H₁₀N₂O | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | 6-methoxy-2-methyl-2H-indazole | N/A |

| Canonical SMILES | CN1N=C2C=C(OC)=CC2=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 27.05 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.5819 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

The 2H-Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key component in several approved pharmaceuticals.[4] Its unique electronic and steric properties make it a valuable bioisostere for other aromatic systems like phenol or indole.[5] This substitution can enhance metabolic stability and improve binding affinity to target proteins.[5]

Notably, approved drugs such as pazopanib (a VEGFR inhibitor) and niraparib (a PARP inhibitor) feature the 2H-indazole core, highlighting its importance and acceptance in drug design.[5] The presence of the N-methyl group in 6-methoxy-2-methyl-2H-indazole locks the tautomeric form, making it a well-defined building block for targeted synthesis.

Synthesis Methodologies for 2H-Indazoles

The selective synthesis of 2H-indazoles, as opposed to their 1H counterparts, requires specific strategic approaches. The choice of method is dictated by the availability of starting materials and the desired substitution pattern.

Conceptual Workflow for 2H-Indazole Synthesis

The following diagram illustrates a generalized workflow for synthesizing substituted 2H-indazoles, often involving the formation of a key N-N bond during a cyclization step.

Caption: Generalized workflow for the synthesis of 2H-indazoles.

Protocol 1: Copper-Catalyzed Three-Component Synthesis (Illustrative)

A robust method for generating 2H-indazoles involves a one-pot, three-component reaction.[6] This approach is highly efficient as it builds molecular complexity rapidly from simple, commercially available precursors.

Reaction Principle: This synthesis proceeds through the copper-catalyzed reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide. The catalyst is crucial for facilitating the formation of both the C-N and the critical N-N bonds required for the indazole ring system.[6]

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the 2-halobenzaldehyde derivative (1.0 eq), copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%), and a suitable solvent such as polyethylene glycol (PEG) or DMSO.

-

Reagent Addition: Add the primary amine (e.g., methylamine, 1.2 eq) and sodium azide (NaN₃, 1.5 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the pure 2H-indazole product.

Protocol 2: [3 + 2] Dipolar Cycloaddition

An alternative modern approach involves the [3 + 2] dipolar cycloaddition of sydnones with arynes. This method is notable for its efficiency and mild reaction conditions.[7]

Reaction Principle: An aryne, generated in situ, serves as a two-atom component that reacts with a three-atom sydnone dipole. The subsequent cycloaddition and extrusion of carbon dioxide form the 2H-indazole ring.

Step-by-Step Methodology:

-

Aryne Precursor: In a reaction flask under an inert atmosphere (e.g., Argon), dissolve the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 eq) and the sydnone (1.0 eq) in an anhydrous solvent like acetonitrile (MeCN).

-

Initiation: Add a fluoride source, such as cesium fluoride (CsF), to generate the aryne in situ.

-

Reaction: Stir the mixture at room temperature for 4-8 hours.

-

Quenching and Extraction: Quench the reaction by adding water. Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and evaporated. The resulting residue is purified by column chromatography to afford the final 2H-indazole product.[7]

Applications in Research and Drug Discovery

6-Methoxy-2-methyl-2H-indazole serves primarily as a specialized building block in the synthesis of more complex molecules. Its pre-defined regiochemistry (a 2-methyl and 6-methoxy substitution) is advantageous for multi-step syntheses, eliminating the need for protecting groups or separation of isomers.

-

Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many protein kinase inhibitors.[5] Derivatives of this molecule could be explored for inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

-

CNS Agents: The structural similarity of indazoles to neurotransmitters has led to their investigation for applications targeting the central nervous system. For instance, related indazole compounds have been investigated as modulators of the Huntingtin (HTT) protein for the potential treatment of Huntington's disease.[8]

-

Herbicidal Activity: Recent studies have explored indazolyl-picolinic acids as potential herbicides, with methoxy-substituted indazoles showing activity.[9]

Safety, Handling, and Storage

As a laboratory chemical, 6-methoxy-2-methyl-2H-indazole should be handled with appropriate precautions.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[2] Commercial suppliers recommend storage at 2-8°C under a dry atmosphere.[2]

-

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling the material.

References

-

Mokuai. (2023, September 28). 6-methoxy-2-methyl-indazol-5-amine | 1894790-78-3. Retrieved from [Link]

- Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173.

-

PubChemLite. (n.d.). 6-methoxy-2-methyl-2h-indazol-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-1H-indazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. Retrieved from [Link]

-

Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Molecules. (2024, January 9). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

-

RSC Medicinal Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 6-methoxy-7-nitro-2H-indazol-2-ol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-methoxy-2-methyl-indazol-5-amine - CAS号 1894790-78-3 - 摩熵化学 [molaid.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 6-Methoxy-2-methyl-2H-indazole: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 6-Methoxy-2-methyl-2H-indazole

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The specific substitution pattern of 6-Methoxy-2-methyl-2H-indazole, with a methoxy group at the 6-position and a methyl group on the N2 nitrogen, presents a unique electronic and steric profile that can significantly influence its biological activity and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is paramount for its synthesis, characterization, and application in drug discovery pipelines.

This guide will systematically deconstruct the anticipated spectral data for 6-Methoxy-2-methyl-2H-indazole, providing a robust framework for its identification and characterization.

Molecular Structure and Isomerism

The molecular formula for 6-Methoxy-2-methyl-2H-indazole is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol .[2] A critical aspect of indazole chemistry is the potential for N-alkylation at either the N1 or N2 position of the pyrazole ring, leading to isomeric products. This guide focuses exclusively on the 2H-indazole isomer, where the methyl group is attached to the N2 nitrogen.

Figure 1: Structure of 6-Methoxy-2-methyl-2H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of 6-Methoxy-2-methyl-2H-indazole with a high degree of confidence.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methoxy-2-methyl-2H-indazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.0 - 8.2 | s | - | The proton at C-3 of the indazole ring typically appears as a singlet in the downfield region. |

| H-4 | ~7.0 - 7.2 | d | ~8.5 - 9.0 | Ortho-coupling to H-5. |

| H-5 | ~6.7 - 6.9 | dd | ~8.5 - 9.0, ~2.0 - 2.5 | Ortho-coupling to H-4 and meta-coupling to H-7. |

| H-7 | ~6.9 - 7.1 | d | ~2.0 - 2.5 | Meta-coupling to H-5. This proton is adjacent to the methoxy group. |

| N-CH₃ | ~4.0 - 4.2 | s | - | The N-methyl group in 2H-indazoles typically resonates in this region. |

| O-CH₃ | ~3.8 - 3.9 | s | - | The methoxy group protons will appear as a sharp singlet. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methoxy-2-methyl-2H-indazole

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~120 - 125 | Aromatic CH carbon of the pyrazole ring. |

| C-3a | ~140 - 145 | Bridgehead carbon of the indazole ring. |

| C-4 | ~110 - 115 | Aromatic CH carbon ortho to the methoxy-substituted carbon. |

| C-5 | ~100 - 105 | Aromatic CH carbon meta to the methoxy group. |

| C-6 | ~155 - 160 | Aromatic carbon bearing the methoxy group, significantly deshielded. |

| C-7 | ~95 - 100 | Aromatic CH carbon ortho to the methoxy group. |

| C-7a | ~150 - 155 | Bridgehead carbon of the indazole ring. |

| N-CH₃ | ~35 - 40 | N-methyl carbon. |

| O-CH₃ | ~55 - 60 | Methoxy carbon. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

Experimental Protocol for NMR Spectroscopy

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Methoxy-2-methyl-2H-indazole is expected to show characteristic absorption bands for aromatic C-H, C=C, and C=N stretching, as well as C-O and C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for 6-Methoxy-2-methyl-2H-indazole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| 1620 - 1580 | C=C and C=N Ring Stretching | Strong |

| 1500 - 1450 | Aromatic Ring Vibrations | Medium-Strong |

| 1250 - 1200 | Aryl-O-C Asymmetric Stretch | Strong |

| 1050 - 1000 | Aryl-O-C Symmetric Stretch | Medium |

| 850 - 750 | C-H Out-of-Plane Bending | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

5.1. Expected Molecular Ion

In an electron ionization (EI) mass spectrum, 6-Methoxy-2-methyl-2H-indazole is expected to show a prominent molecular ion peak (M⁺) at m/z 162.

5.2. Predicted Fragmentation Pathway

The fragmentation of 2-methyl-2H-indazoles often involves the loss of the N-methyl group followed by further fragmentation of the indazole ring.

Figure 3: A plausible fragmentation pathway for 6-Methoxy-2-methyl-2H-indazole in EI-MS.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has outlined the predicted NMR, IR, and MS spectral data for 6-Methoxy-2-methyl-2H-indazole. By combining fundamental spectroscopic principles with comparative data from related structures, a detailed and reliable spectroscopic profile has been constructed. This information will be invaluable for any researcher working on the synthesis, isolation, or characterization of this and similar indazole derivatives, providing a strong basis for structural confirmation and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

PubChem. 6-Methoxy-1H-indazole. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. 2017. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. 2016. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2023. [Link]

Sources

The 2H-Indazole Scaffold: Historical Discovery, Synthetic Evolution, and Therapeutic Applications

Executive Summary

The indazole (1,2-benzopyrazole) nucleus is a privileged bicyclic heterocycle in medicinal chemistry. While historically overshadowed by its thermodynamically favored 1H-tautomer, the 2H-indazole scaffold has emerged as a cornerstone in modern drug discovery. Its unique electronic distribution and spatial orientation of nitrogen atoms provide highly specific hydrogen-bonding vectors, making it exceptionally potent for kinase and polymerase inhibition. This technical guide explores the historical context, mechanistic biology, modern synthetic methodologies, and validated experimental protocols surrounding 2H-indazole derivatives.

Historical Context and Thermodynamic Stability

Indazole exists in three distinct tautomeric forms: 1H-, 2H-, and 3H-indazole. Early chemical exploration predominantly yielded 1H-indazoles because the 1H-tautomer is thermodynamically more stable than the 2H-form by approximately 2.3 to 3.6 kcal/mol[1]. This energy difference arises because the 1H-form maintains a more complete aromatic system across the fused benzene and pyrazole rings.

For decades, the synthesis of 2H-indazoles was plagued by poor regioselectivity, often resulting in complex mixtures of 1H- and 2H-alkylated products[2]. However, as structural biology advanced, researchers discovered that the 2H-indazole core projects its substituents at distinct angles compared to the 1H-core, allowing for optimal docking within the narrow hinge regions of target enzymes[3]. This realization catalyzed a renaissance in organometallic chemistry to develop regioselective synthetic routes for 2H-indazoles.

Pharmacological Breakthroughs: The Rise of 2H-Indazoles

The inflection point for 2H-indazole derivatives in clinical pharmacology was the development of targeted oncology therapeutics. The most prominent success story is Niraparib (MK-4827) , a highly selective poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor[4].

Approved by the FDA for the treatment of recurrent epithelial ovarian and fallopian tube cancers, Niraparib functions via a mechanism known as synthetic lethality[5]. In tumors harboring BRCA1/2 mutations (which are deficient in homologous recombination repair), the inhibition of PARP prevents the repair of single-strand DNA breaks. These unresolved breaks degenerate into double-strand breaks during replication, leading to catastrophic genomic instability and selective tumor cell death[6].

Mechanism of synthetic lethality in BRCA-mutated cells via PARP inhibition by Niraparib.

Modern Synthetic Methodologies

Overcoming the thermodynamic barrier to selectively synthesize 2H-indazoles requires kinetic control via advanced catalysis. Modern approaches bypass the direct alkylation of the indazole core, instead constructing the bicyclic system de novo from acyclic precursors.

Copper-Catalyzed Multicomponent Reactions

A highly efficient one-pot, three-component reaction utilizes 2-bromobenzaldehydes, primary amines, and sodium azide. Catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) or CuI, this method orchestrates the sequential formation of C-N and N-N bonds[7][8].

[3+2] Dipolar Cycloaddition

Recent advancements feature the [3+2] dipolar cycloaddition of arynes and sydnones. This method proceeds under mild conditions and circumvents the use of heavy metals, yielding 2H-indazoles with excellent regioselectivity through spontaneous decarboxylation[9].

Copper-catalyzed one-pot, three-component synthetic workflow for 2H-indazoles.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-Indazoles[8]

-

Reagent Assembly: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the selected primary amine (1.2 mmol), sodium azide (1.5 mmol), and CuI (10 mol%).

-

Causality: The slight stoichiometric excess of the primary amine drives the initial condensation (Schiff base formation) to completion. Sodium azide acts as the nucleophilic nitrogen source. CuI is a soft Lewis acid that effectively activates the soft aryl bromide for nucleophilic attack.

-

-

Solvent Addition & Deoxygenation: Add 4 mL of anhydrous DMSO. Degas the mixture by sparging with argon for 10 minutes.

-

Causality: DMSO's high dielectric constant stabilizes the polar transition states of the azide intermediate. Degassing is critical to prevent the oxidative degradation of the active Cu(I) catalyst into inactive Cu(II) species.

-

-

Thermal Cyclization: Seal the tube and heat to 110 °C for 12 hours with vigorous stirring.

-

Causality: Elevated thermal energy is required to overcome the activation barrier of the tandem C-N coupling and the subsequent intramolecular N-N bond formation.

-

-

Work-up & Purification: Cool to room temperature, quench with 15 mL of distilled water, and extract with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

-

Causality: The aqueous quench effectively removes the highly polar DMSO solvent and unreacted inorganic azide salts. Silica gel chromatography isolates the less polar 2H-indazole from polar byproducts.

-

Protocol 2: Synthesis via [3+2] Dipolar Cycloaddition of Sydnones and Arynes[9]

-

Cycloaddition Setup: In a flame-dried round-bottom flask, dissolve the functionalized sydnone (1.0 mmol) and the aryne precursor (2-(trimethylsilyl)aryl triflate, 1.5 mmol) in anhydrous acetonitrile (5 mL).

-

Triggering Aryne Generation: Cool the mixture to 0 °C. Add Cesium Fluoride (CsF, 2.0 mmol) dropwise.

-

Causality: The fluoride ion selectively attacks the electropositive silicon atom of the aryne precursor. This triggers the elimination of the triflate leaving group, generating the highly reactive, transient aryne intermediate in situ.

-

-

Cycloaddition & Decarboxylation: Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

-

Causality: The aryne undergoes a rapid, concerted [3+2] cycloaddition with the sydnone. The resulting cycloadduct is highly unstable and spontaneously extrudes CO2 gas (decarboxylation) to aromatize, yielding the stable 2H-indazole core.

-

Quantitative Data: Biological Activity of 2H-Indazole Derivatives

Beyond oncology, the pharmacological versatility of 2H-indazoles extends into antimicrobial, anti-inflammatory, and anti-angiogenic domains[10][11]. The table below summarizes the biological activities of key derivatives.

| Compound / Derivative | Primary Target / Application | Potency (IC50 / EC50) | Key Characteristics |

| Niraparib (MK-4827) | PARP 1 / PARP 2 | IC50: 3.8 nM (PARP1), 2.1 nM (PARP2) | Induces synthetic lethality in BRCA-mutated cells; FDA-approved[4]. |

| Compound 18 (2,3-diphenyl-2H-indazole) | Giardia intestinalis | Sub-micromolar (12.8x > metronidazole) | Dual antimicrobial and anti-inflammatory (COX-2 inhibition) agent[10]. |

| Compound 138-141 series | VEGFR-2 Kinase | IC50: 2.15 – 5.73 µM | Anti-proliferative activity, targeting tumor angiogenesis[11]. |

| Lorlatinib (Lorbrena) | ALK / ROS1 | Sub-nanomolar | Pyrazole/indazole-related macrolactam for metastatic NSCLC[5]. |

Conclusion

The trajectory of 2H-indazole derivatives—from thermodynamically disfavored synthetic challenges to FDA-approved, life-saving therapeutics—underscores the triumph of modern synthetic methodology and rational drug design. By leveraging transition-metal catalysis and advanced cycloaddition techniques, researchers have unlocked the unique spatial and electronic properties of the 2H-indazole scaffold. As synthetic accessibility continues to improve, the 2H-indazole nucleus will undoubtedly remain a privileged pharmacophore in the development of next-generation targeted therapies.

References

- 2H-Indazole synthesis - Organic Chemistry Portal - Organic Chemistry Portal.

- One-Pot Synthesis of 2H-Indazole Derivatives: Applic

- Recent Advances in C–H Functionalization of 2H-Indazoles - ResearchG

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - NIH.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI.

- Pharmaceutically acceptable salts of 2--2h-indazole-7-carboxamide - Google P

- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20100286203A1 - Pharmaceutically acceptable salts of 2--2h-indazole-7-carboxamide - Google Patents [patents.google.com]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Biological Activity of 6-Methoxy-2-methyl-2H-indazole: A Technical Guide

Executive Summary & Chemical Identity[1]

6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) represents a specialized subclass of the indazole pharmacophore. Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole core offers a distinct electronic profile and vector orientation for substituents, making it a "privileged scaffold" in the design of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs.

This guide details the biological utility of this molecule, not merely as a passive intermediate, but as a bioactive core capable of mimicking purine bases in ATP-binding pockets and modulating key signaling pathways.

| Property | Data |

| IUPAC Name | 6-methoxy-2-methylindazol |

| CAS Number | 52354-73-1 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Core Scaffold | 2H-Indazole (Pseudoazulene electronic character) |

| Key Substituents | 6-Methoxy (H-bond acceptor/metabolic handle), 2-Methyl (Tautomer lock) |

Pharmacology & Mechanism of Action[3]

The "Tautomer Lock" Effect

The methylation at the N2 position is critical. Unsubstituted indazoles exist in a tautomeric equilibrium favoring the 1H-form. By alkylating the N2 position, the molecule is "locked" into the quinoid-like 2H-form. This results in:

-

Enhanced Lipophilicity: Improved membrane permeability compared to the 1H-form.

-

Distinct H-Bonding: The N1 becomes a dedicated Hydrogen Bond Acceptor (HBA), crucial for interacting with the hinge region of kinase domains.

Target Interactions

Research indicates that 2H-indazole derivatives, particularly those with electron-donating groups like methoxy at the 6-position, exhibit activity against the following targets:

-

Kinase Inhibition (VEGFR/EGFR): The planar heterocyclic system mimics the adenine ring of ATP. The 6-methoxy group often projects into the solvent-accessible region or a hydrophobic sub-pocket (e.g., the ribose binding pocket), enhancing selectivity.

-

Nitric Oxide Synthase (NOS) Inhibition: Indazoles interfere with the heme-binding site of NOS, reducing NO production in neuroinflammatory cascades.

-

Tubulin Polymerization: Certain 2-methyl-indazole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 6-Methoxy-2-methyl-2H-indazole derivatives on the VEGF signaling cascade.

Caption: Mechanism of Action: Competitive inhibition of VEGFR-2 kinase activity, blocking downstream PI3K/AKT and ERK proliferative signaling.[1]

Therapeutic Potential & SAR Analysis[5][6]

Structure-Activity Relationship (SAR)

The biological potency of this molecule is governed by specific structural features:

-

6-Methoxy Group:

-

Electronic Effect: Donates electron density to the ring system, increasing the basicity of N1.

-

Metabolic Stability: Blocks the C6 position from rapid oxidation (though O-demethylation can occur).

-

-

2-Methyl Group:

-

Selectivity: Prevents binding to targets that require a hydrogen bond donor at N1/N2 (common in 1H-indazoles).

-

Solubility: Reduces the high melting point associated with H-bonded dimers of unsubstituted indazoles.

-

Disease Applications

-

Oncology: Preclinical data suggests efficacy in solid tumors (Breast MCF-7, Colon HT-29) via dual mechanisms: kinase inhibition and tubulin destabilization.

-

Neurodegeneration: Potential utility in Huntington’s and Alzheimer’s disease models due to NOS inhibition and modulation of neuroinflammation.

-

Antiprotozoal: 2H-indazoles have demonstrated superior activity to metronidazole against Giardia intestinalis and Entamoeba histolytica.

Experimental Protocols

Synthesis of 6-Methoxy-2-methyl-2H-indazole

Context: A robust, scalable method using copper-catalyzed cyclization.

Reagents:

-

2-Bromo-4-methoxybenzaldehyde (1.0 eq)

-

Methylamine (1.2 eq, usually as HCl salt or solution)

-

Sodium Azide (NaN₃, 1.5 eq)[2]

-

Copper(I) Iodide (CuI, 10 mol%)[2]

-

Ligand: L-Proline or TMEDA (20 mol%)

-

Solvent: DMSO or DMF

Workflow:

-

Imine Formation: Combine 2-bromo-4-methoxybenzaldehyde and methylamine in DMSO. Stir at RT for 2 hours until imine formation is complete (monitor via TLC).

-

Cyclization: Add NaN₃, CuI, ligand, and base (K₂CO₃).

-

Heating: Heat the mixture to 110°C for 12–15 hours under an inert atmosphere (Ar or N₂).

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine.[2]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

In Vitro Kinase Inhibition Assay (Protocol)

Context: Validating the scaffold's affinity for VEGFR-2.

Materials:

-

Recombinant VEGFR-2 enzyme.

-

Poly(Glu,Tyr) 4:1 substrate.

-

³³P-ATP or fluorescent ATP analog.

-

Test Compound: 6-Methoxy-2-methyl-2H-indazole (dissolved in 100% DMSO).

Step-by-Step:

-

Preparation: Prepare a 10mM stock solution of the test compound in DMSO.

-

Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Incubation: Mix enzyme, substrate, and compound in a 384-well plate. Incubate for 10 min at RT to allow equilibrium binding.

-

Initiation: Add ATP (at Km concentration) to start the reaction.

-

Termination: After 60 min, stop reaction with EDTA/Phosphoric acid.

-

Detection: Measure phosphorylation via radiometric counting or fluorescence polarization.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Synthesis & Logic Visualization

The following diagram maps the synthesis logic and the structural decision points that lead to the 2H-indazole preference.

Caption: Synthetic pathway emphasizing the regioselective formation of the 2H-isomer via N-methyl imine intermediate.

References

-

PubChem. (2025).[3] Compound Summary: 6-Methoxy-1H-indazole (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

-

Molecules. (2018).[4][5] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Methoxy-1H-indazole | C8H8N2O | CID 12639202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

Technical Whitepaper: Therapeutic Targeting via the 6-Methoxy-2-methyl-2H-indazole Scaffold

Executive Summary

6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore precursor for Receptor Tyrosine Kinase (RTK) inhibitors and Tubulin polymerization modulators . Unlike the ubiquitous 1H-indazole, the 2-methyl-2H-indazole core offers distinct electronic properties—specifically a higher dipole moment and a "quinonoid-like" electron distribution—that enhance binding affinity in the ATP-binding pockets of kinases such as HER2 and VEGFR .

This technical guide provides a comprehensive analysis of the therapeutic utility of this scaffold, detailing its structural advantages, validated targets, and specific synthetic protocols for transforming this intermediate into potent bioactive agents.[1]

Part 1: Structural Biology & Pharmacophore Analysis

The 2H-Indazole "Lock"

The indazole ring system exists in a tautomeric equilibrium between 1H- and 2H-forms. In solution, the 1H-form is generally more stable.[2] However, methylation at the N2 position "locks" the molecule into the 2H-tautomer .

-

Electronic Profile: The 2H-indazole exhibits a significantly higher dipole moment (~3.4 D) compared to the 1H-form (~1.5 D). This polarity is crucial for orienting the molecule within the polar hinge region of kinase domains.

-

Basicity: The N1 nitrogen in 2-methyl-2H-indazole is more basic than N2 in 1-methyl-1H-indazole, making it a superior hydrogen bond acceptor for interaction with backbone amides in the target protein.

The Role of the 6-Methoxy Group

The methoxy group at position C6 serves a dual purpose in drug design:

-

Metabolic Stability: As a methyl ether, it resists rapid glucuronidation compared to a free phenol, improving oral bioavailability in early-stage leads.

-

Synthetic Handle: It acts as a protected phenol. Demethylation (using BBr

) reveals a 6-hydroxyl group, which is a versatile attachment point for solubilizing tails or hydrophobic moieties required to access the "back pocket" of kinases (e.g., the allosteric pocket in Type II inhibitors).

Part 2: Primary Therapeutic Targets

Receptor Tyrosine Kinases (HER2 / VEGFR)

The primary application of the 6-methoxy-2-methyl-2H-indazole scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically HER2 (ErbB2) and VEGFR .

-

Mechanism of Action: ATP-Competitive Inhibition (Type I/II). The indazole core mimics the adenine ring of ATP.[2] The N1 nitrogen typically forms a hydrogen bond with the hinge region amino acids (e.g., Met793 in HER2 or Cys919 in VEGFR2).

-

Validated Utility: This scaffold is a key intermediate in the synthesis of next-generation HER2 inhibitors designed to treat brain metastases in HER2-positive breast cancer. The 2-methyl group improves blood-brain barrier (BBB) penetration relative to more polar 1H-indazoles.

Tubulin Polymerization (Emerging Target)

Through "scaffold hopping," the 6-methoxy-2-methyl-2H-indazole core serves as a bioisostere for the benzofuran or indole rings found in tubulin inhibitors like Combretastatin A-4 and BNC105.

-

Binding Site: Colchicine Binding Site.[3]

-

Structural Logic: The 6-methoxy group aligns with the methoxy-substituted rings of colchicine, while the 2-methyl-indazole core provides the necessary planar aromatic system to intercalate between

- and

Part 3: Experimental Protocols

Synthetic Activation: Demethylation Protocol

To utilize 6-methoxy-2-methyl-2H-indazole as a building block for complex inhibitors, the methoxy group is often converted to a phenol.

Protocol: BBr

-

Objective: Convert 6-methoxy-2-methyl-2H-indazole to 2-methyl-2H-indazol-6-ol.

-

Reagents: Boron tribromide (BBr

, 1.0 M in DCM), Dichloromethane (DCM, anhydrous), Saturated NaHCO

Step-by-Step Workflow:

-

Preparation: Dissolve 6-methoxy-2-methyl-2H-indazole (1.0 eq) in anhydrous DCM under an Argon atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add BBr

solution (2.0 eq) dropwise via syringe to control the exotherm. Critical: Maintain temperature < 5°C to prevent ring bromination. -

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; Product will be more polar/lower R

). -

Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated NaHCO

until gas evolution ceases and pH is neutral (~7-8). -

Extraction: Extract the aqueous layer 3x with EtOAc. Combine organic layers, dry over Na

SO

Bioassay: Kinase Inhibition Screening (ADP-Glo™)

Objective: Quantify the IC

Principle: Measures ADP production (from ATP consumption) via a luciferase-coupled reaction.

-

Enzyme Reaction: Incubate HER2 kinase (5 ng/well), Substrate (Poly Glu:Tyr), ATP (10

M), and Test Compound (serial dilution) in Kinase Buffer for 60 min at room temperature. -

ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

-

Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.

-

Analysis: Measure Luminescence (RLU). Calculate % Inhibition =

.

Part 4: Visualization & Pathways

Synthesis & SAR Workflow

The following diagram illustrates the transformation of the 6-methoxy precursor into active therapeutic agents targeting Kinases (via ether linkage) or Tubulin (via direct aryl coupling).

Caption: Chemical evolution of the 6-methoxy-2-methyl-2H-indazole scaffold into bioactive classes.

Mechanism of Action: HER2 Signaling Blockade

The diagram below details where the indazole inhibitor intercepts the oncogenic signaling cascade.

Caption: Interception of HER2-mediated PI3K/AKT and MAPK signaling pathways by Indazole-based ATP-competitive inhibitors.

References

-

Vertex Pharmaceuticals Inc. (2023). Compounds and Methods for Inhibiting HER2 Mutations. Patent US20230041385A1. Retrieved from .

-

BenchChem. (2025).[1] Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol and Related Indazole Scaffolds. Retrieved from .

-

National Institutes of Health (NIH). (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC8380432. Retrieved from .

-

Journal of Medicinal Chemistry. (2011). Discovery of BNC105: A Tubulin Polymerization Inhibitor. Retrieved from .

-

MDPI. (2024). Design and Synthesis of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from .

Sources

6-Methoxy-2-methyl-2H-indazole: A Critical Scaffold in the Design of Next-Generation Kinase Inhibitors

Executive Summary

In the landscape of modern structure-based drug design (SBDD), the selection of the core heterocyclic scaffold dictates not only the target affinity but also the pharmacokinetic fate of the molecule. 6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) has emerged as a highly privileged building block in medicinal chemistry[1]. Unlike the more common 1H-indazole tautomers, the 2H-indazole core provides unique vector geometries and a reduced topological polar surface area (TPSA), making it exceptionally valuable for designing central nervous system (CNS)-penetrant therapeutics.

As a Senior Application Scientist, I have observed this scaffold utilized extensively as a masked nucleophile in the synthesis of targeted covalent inhibitors, most notably for mutated HER2 receptors and Axl kinases[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and application in advanced oncology workflows.

Structural & Physicochemical Profiling

The structural architecture of 6-methoxy-2-methyl-2H-indazole is defined by its fixed 2H-tautomeric state, achieved via N2-methylation. This locks the molecule into a specific dipole orientation and eliminates the hydrogen bond donor capacity of the indazole nitrogen, which directly correlates to enhanced blood-brain barrier (BBB) permeability[4]. The methoxy group at the 6-position serves as a robust, atom-economical protecting group that withstands a variety of cross-coupling conditions before being unmasked.

Table 1: Core Physicochemical Properties

| Property | Value | Scientific Rationale / Implication |

| CAS Number | 52354-73-1 | Standard identifier for procurement[1]. |

| Molecular Formula | C₉H₁₀N₂O | Low molecular weight (162.19 g/mol ) allows for high ligand efficiency (LE) when incorporated into larger kinase inhibitor frameworks[1]. |

| SMILES | CN1N=C2C=C(OC)C=CC2=C1 | Defines the N2-methyl and C6-methoxy connectivity[1]. |

| H-Bond Donors | 0 | Absence of N-H bonds reduces solvation energy, enhancing passive membrane and BBB diffusion[4]. |

| H-Bond Acceptors | 3 | Provides necessary interaction points for kinase hinge-binding motifs. |

Synthetic Utility and Functionalization

The primary synthetic value of 6-methoxy-2-methyl-2H-indazole lies in its ability to undergo controlled demethylation to yield 2-methyl-2H-indazol-6-ol. This unmasked hydroxyl group subsequently acts as a potent nucleophile in SₙAr reactions to build complex multi-ring systems, such as pyrido[3,2-d]pyrimidines[2].

Protocol: BBr₃-Mediated Ether Cleavage (Demethylation)

Direct incorporation of a free hydroxyl group during early synthetic steps often leads to unwanted side reactions (e.g., O-alkylation or oxidation). The methoxy ether acts as a robust protecting group. The following self-validating protocol details its cleavage using Boron tribromide (BBr₃), a method preferred over acidic hydrolysis (HBr) to preserve the delicate indazole ring[2].

Step-by-Step Methodology:

-

Preparation & Cooling: Dissolve 6-methoxy-2-methyl-2H-indazole (1.0 eq, e.g., 8.6 mmol) in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere. Cool the reaction vessel to 0 °C.

-

Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive BBr₃. Cooling to 0 °C controls the highly exothermic Lewis acid coordination, preventing localized heating that could cause unwanted bromination of the aromatic ring.

-

-

Lewis Acid Addition: Dropwise add BBr₃ (1.0 M in DCM, 2.0 eq, 17.2 mmol).

-

Causality: Why 2.0 equivalents? The first equivalent coordinates to the basic N1/N2 nitrogens of the indazole core. The second equivalent is required to coordinate with the methoxy oxygen, weakening the O-CH₃ bond and allowing the bromide ion to execute an Sₙ2 attack on the methyl group.

-

-

Cleavage: Remove the ice bath and stir the mixture at room temperature for 3 hours. Monitor via LC-MS until the starting material is consumed.

-

Concentration: Concentrate the reaction mixture under reduced pressure before quenching.

-

Causality: Removing excess volatile BBr₃ and DCM prevents violent exotherms and excessive gas evolution during the subsequent aqueous quench.

-

-

Quench & Extraction: Carefully quench the residue with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc).

-

Causality: BBr₃ hydrolysis generates hydrobromic acid (HBr). NaHCO₃ neutralizes this strong acid, ensuring the newly formed indazol-6-ol remains unprotonated and successfully partitions into the organic EtOAc layer[2].

-

Fig 1: Stepwise mechanistic workflow for the BBr3-mediated demethylation of the indazole core.

Application in Targeted Oncology: CNS-Penetrant HER2 Inhibitors

Human epidermal growth factor receptor 2 (HER2) amplification is a known driver in breast, gastric, and lung cancers. A critical clinical challenge is that HER2-amplified cancers frequently metastasize to the brain. Many first-generation HER2 inhibitors (e.g., lapatinib, neratinib) suffer from poor BBB penetration due to high polarity and efflux pump liability[4].

By utilizing the 6-methoxy-2-methyl-2H-indazole scaffold, researchers have successfully synthesized next-generation covalent HER2 inhibitors[2]. The 2H-indazole core provides the necessary lipophilicity and optimal 3D vectoring to fit deep within the mutated HER2 kinase pocket, while its low TPSA ensures the molecule can cross the BBB to treat brain metastases effectively[4][5].

Fig 2: Mechanism of action for 2H-indazole-derived covalent inhibitors targeting mutated HER2.

Commercially Available Halogenated Derivatives

To bypass early-stage functionalization, several pre-halogenated derivatives of 6-methoxy-2-methyl-2H-indazole are commercially available. These are primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate structure-activity relationship (SAR) libraries.

Table 2: Key Halogenated Derivatives for Cross-Coupling

| Compound Name | CAS Number | Synthetic Application |

| 7-Bromo-6-methoxy-2-methyl-2H-indazole | 2921739-49-1 | Enables C7-arylation or amination; highly reactive due to the adjacent methoxy group activating the C-Br bond[6]. |

| 5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole | 2743341-22-0 | The C7-fluorine acts as a metabolic block to prevent in vivo oxidation, while the C5-bromide serves as the coupling handle[7]. |

| 5-Bromo-6-methoxy-2-methyl-2H-indazole | 1647115-88-5 | Standard handle for extending the scaffold linearly along the C5 axis[8]. |

| 3-Iodo-6-methoxy-2-methyl-2H-indazole | 49572-64-7 | The highly reactive C3-iodide allows for selective functionalization at the pyrazole ring prior to modifying the benzene ring[9]. |

Comprehensive References

Sources

- 1. chemscene.com [chemscene.com]

- 2. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 3. 5-amino-3-(1,4-benzodioxan-6-yl)amino-1-(3-benzyloxyphenyl)carbonyl-1H-1,2,4-triazole - CAS号 929262-62-4 - 摩熵化学 [molaid.com]

- 4. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 5. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. arctomsci.com [arctomsci.com]

- 9. CAS:49572-64-7, 3-碘-2-甲基-2H-吲唑-毕得医药 [bidepharm.com]

Abstract: The 2H-Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 6-Methoxy-2-methyl-2H-indazole

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4] This guide focuses on the 6-Methoxy-2-methyl-2H-indazole core, exploring the strategic synthesis, rational design of its analogs and derivatives, and the resulting impact on biological activity. As a Senior Application Scientist, this document synthesizes established chemical principles with field-proven biological insights, providing researchers and drug development professionals with a comprehensive technical resource. We will delve into the causality behind synthetic choices, the structure-activity relationships that drive potency and selectivity, and the detailed protocols necessary to validate these findings in a laboratory setting.

The Core Moiety: 6-Methoxy-2-methyl-2H-indazole

The selection of a lead compound is a critical first step in drug discovery. The 6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) presents a compelling starting point due to the specific electronic and steric properties conferred by its substituents.[5]

-

The Indazole Core: The indazole ring system is a bioisostere of indole, allowing it to mimic the natural substrate in various enzymatic pockets.[6] It exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more stable.[7] The strategic synthesis of the less stable 2H-isomer is often a key objective, as N2-substituted indazoles frequently exhibit distinct and desirable pharmacological profiles.[6][7]

-

The 2-Methyl Group: Alkylation at the N2 position locks the molecule into the 2H-tautomeric form, preventing tautomerization and presenting a consistent pharmacophore to the target protein. This methylation is a critical design element for achieving specific biological activities.

-

The 6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group. This influences the electron density of the aromatic system, potentially enhancing binding affinity through favorable electronic interactions and improving metabolic stability.[8]

Physicochemical Properties

A molecule's drug-likeness is often predicted by its physicochemical properties. For 6-Methoxy-2-methyl-2H-indazole, these properties provide a solid foundation for a lead compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [5] |

| Molecular Weight | 162.19 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 27.05 Ų | [5] |

| LogP (Octanol-Water Partition Coefficient) | 1.58 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

These values suggest good potential for oral bioavailability according to Lipinski's Rule of Five. The low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity.

Strategic Synthesis of the 2H-Indazole Core

The synthesis of N-substituted indazoles presents a significant regioselectivity challenge. Direct alkylation of an unsubstituted indazole often yields a mixture of N1 and N2 isomers. Therefore, synthetic strategies that provide exclusive or high selectivity for the 2H-indazole are of paramount importance.

One powerful and modern approach is the copper-catalyzed one-pot, three-component reaction. This method combines a 2-bromobenzaldehyde, a primary amine (like methylamine), and sodium azide to construct the 2H-indazole ring system with high regioselectivity. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds required for cyclization.[6][9]

Another established route is the Davis-Beirut reaction, a two-step, one-pot process that synthesizes 2H-indazoles from nitrobenzyl bromides and a primary amine in the presence of a mild base like potassium hydroxide in an alcoholic solvent.[6][10] This method avoids the use of expensive or toxic metals, making it an attractive option.[6]

Caption: A general experimental workflow for the synthesis of 2H-indazole derivatives.

Rational Design of Structural Analogs and Derivatives

Starting from the 6-Methoxy-2-methyl-2H-indazole core, rational modifications can be made to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

-

Structural Analogs involve modifications to the core scaffold itself, such as altering the position or nature of the methoxy and methyl groups.

-

Derivatives involve adding new functional groups to the core at various positions (e.g., C3, C4, C5, C7).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded critical insights for drug design:

-

Substitution at C4: Methoxy or hydroxyl groups at the C4 position have been found to be potent substituents in series developed as CCR4 antagonists.[11]

-

Substitution at C5, C6, C7: For CCR4 antagonists, only small groups were tolerated at these positions, with C6 analogs being preferred.[11] In contrast, for neuronal nitric oxide synthase (nNOS) inhibitors, bulky substitutions at position C7 resulted in a steric hindrance effect that reduced activity compared to smaller groups.[12][13]

-

Substitution at the N2-phenyl ring (in 2-aryl-2H-indazoles): For antiprotozoal activity, electron-withdrawing groups on a phenyl ring at the N2 position were shown to favor the biological activity.[14]

-

Functionalization: The addition of groups like nitro[15][16], amino[17], or sulfonamides[11] creates new derivatives with distinct properties and potential therapeutic applications. For instance, 6-methoxy-2-methyl-7-nitro-2H-indazole is a known derivative.[15]

Therapeutic Landscape and Mechanism of Action

The versatility of the 2H-indazole scaffold is evident in its wide range of biological activities.[1][3][4]

Anticancer Activity

2H-indazole derivatives have shown significant promise as anticancer agents, largely by inhibiting protein kinases that are critical for tumor growth and proliferation.[3][18] They often function as ATP-competitive inhibitors, where the indazole moiety mimics the adenine of ATP in the kinase's binding pocket.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2H-indazole derivatives against various cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [18] |

| Compound 2f | HepG2 (Liver Cancer) | 0.80 | [18] |

| Compound 2f | MCF-7 (Breast Cancer) | 0.34 | [18] |

| Compound 13g | A549 (Lung Cancer) | 0.010 | [18] |

| Compound 13g | MCF7 (Breast Cancer) | 0.015 | [18] |

| Compound 13g | HT-29 (Colon Cancer) | 0.019 | [18] |

Key Signaling Pathways

2H-indazole derivatives commonly target key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Extracellular signal-regulated kinase (ERK) pathways.[4][18] By inhibiting kinases like VEGFR, MEK, or ERK, these compounds can effectively block downstream signaling, leading to a reduction in cell proliferation and angiogenesis.[18]

Caption: ERK signaling pathway and the inhibitory action of 2H-indazole derivatives.[18]

Anti-inflammatory and Neuroprotective Roles

-

Anti-inflammatory: Certain indazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19] Others have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory tissue damage.[10]

-

Neuroprotective: Methoxy-substituted indazoles, such as 7-methoxyindazole, have been specifically studied as inhibitors of neuronal nitric oxide synthase (nNOS).[12][13] Overproduction of nitric oxide by nNOS is linked to neurodegenerative processes, making these compounds potential therapeutic agents for neurological disorders.[12]

Antimicrobial Activity

The indazole scaffold is also present in compounds with potent activity against a range of pathogens, including protozoa (e.g., Giardia intestinalis, Entamoeba histolytica), bacteria, and fungi (Candida albicans).[4][19][20] Many synthesized derivatives show more potent antiprotozoal activity than the reference drug metronidazole.[19][20]

Field-Proven Methodologies

To empower researchers, this section provides detailed, step-by-step protocols for key workflows in the synthesis and evaluation of 2H-indazole derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of a 2-Methyl-2H-Indazole Derivative

This protocol is adapted from established three-component synthesis methods.[6][9]

Objective: To synthesize a 2-methyl-2H-indazole derivative from a substituted 2-bromobenzaldehyde.

Materials:

-

Substituted 2-bromobenzaldehyde (1.0 eq)

-

Methylamine (solution in THF or EtOH, 1.2 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-bromobenzaldehyde (1.0 eq), CuI (0.1 eq), and sodium azide (1.5 eq).

-

Add anhydrous DMSO to dissolve the reagents.

-

Add TMEDA (0.1 eq) to the mixture, followed by the slow addition of the methylamine solution (1.2 eq).

-

Seal the vessel and heat the reaction mixture to 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-methyl-2H-indazole derivative.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The use of a copper(I) catalyst in conjunction with a ligand like TMEDA is critical. It forms an active catalytic species that facilitates the challenging N-N bond formation via an intramolecular amination reaction, driving the reaction towards the desired 2H-indazole product with high regioselectivity.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the cytotoxic potential of compounds by measuring cell metabolic activity.[18]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[18]

Procedure:

-

Cell Seeding: Culture the desired cancer cell line in a suitable medium. During the exponential growth phase, trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for another 48–72 hours under the same conditions.

-